2,6-Dichlor-4-fluorpyridin

Übersicht

Beschreibung

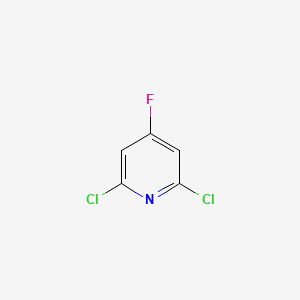

2,6-Dichloro-4-fluoropyridine is a fluorinated heterocyclic building block used in chemical synthesis . It is a halide- and amine-substituted aromatic compound .

Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-fluoropyridine is C5H2Cl2FN . The molecular weight is 165.98 g/mol . The InChIKey is CQSPGXVZLJXXPL-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-fluoropyridine include a molecular weight of 165.98 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 164.9548326 g/mol, a monoisotopic mass of 164.9548326 g/mol, a topological polar surface area of 12.9 Ų, a heavy atom count of 9, and a complexity of 91 .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

2,6-Dichlor-4-fluorpyridin dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine elektronenziehenden Gruppen machen es zu einem reaktiven Substrat für die weitere Funktionalisierung . Es wird bei der Herstellung von Fluorpyridinen verwendet, die für die Synthese von Medikamenten unerlässlich sind, die eine Reihe biologischer Aktivitäten aufweisen, darunter Antitumor-, antibakterielle und antivirale Eigenschaften .

Landwirtschaftliche Chemie

In der Landwirtschaft wird diese Verbindung verwendet, um wirksamere Herbizide und Pestizide zu erzeugen. Die Einführung von Fluoratomen in die Leitstrukturen von Agrochemikalien war eine gängige Modifikation, um ihre physikalischen, biologischen und umweltbezogenen Eigenschaften zu verbessern .

Materialwissenschaften

This compound wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. selbstorganisierende Monolagen (SAMs), die zur Modifizierung von Oberflächeneigenschaften für verschiedene Anwendungen in der Nanotechnologie und Elektronik verwendet werden .

Chemische Synthese

Diese Verbindung ist ein wichtiger Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Sie wird verwendet, um Chlor- und Fluorsubstituenten in heterocyclische Verbindungen einzuführen, was die elektronischen und sterischen Eigenschaften dieser Moleküle erheblich verändern kann .

Umweltwissenschaften

Während es nicht direkt in der Umweltwissenschaft verwendet wird, werden Derivate von this compound, wie z. B. Fluroxypyr, aufgrund ihres Einsatzes als Herbizide auf ihren biologischen Abbau und ihre Auswirkungen auf Ökosysteme untersucht .

Analytische Chemie

In der analytischen Chemie werden this compound-Derivate als Standards und Reagenzien in verschiedenen analytischen Methoden verwendet, um die Anwesenheit anderer Substanzen zu quantifizieren oder nachzuweisen, dank ihrer besonderen chemischen Eigenschaften .

Industrielle Anwendungen

Industriell wird es bei der Synthese von energiereichen Materialien eingesetzt, da es in der Lage ist, Verbindungen mit hohem Stickstoffgehalt zu bilden, was für die Entwicklung weniger empfindlicher Sprengstoffe unerlässlich ist .

Safety and Hazards

2,6-Dichloro-4-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Target of Action

It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It is known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2,6-Dichloro-4-fluoropyridine interacts with its targets in a unique manner, potentially involving the fluorine atom.

Biochemical Pathways

The presence of fluorine atoms in lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that 2,6-Dichloro-4-fluoropyridine may affect biochemical pathways related to these properties.

Pharmacokinetics

The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into pharmaceuticals to improve their metabolic stability and enhance their lipophilicity .

Result of Action

It is known that fluorine-containing compounds have been commercialized as active ingredients in agricultural products , suggesting that 2,6-Dichloro-4-fluoropyridine may have significant molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

2,6-Dichloro-4-fluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in substitution reactions, where it can replace hydrogen atoms in other molecules, leading to the formation of new compounds. The interaction of 2,6-Dichloro-4-fluoropyridine with enzymes such as cytochrome P450 can result in the formation of reactive intermediates, which can further react with nucleophiles in the cell . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity.

Cellular Effects

The effects of 2,6-Dichloro-4-fluoropyridine on various types of cells and cellular processes are significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,6-Dichloro-4-fluoropyridine can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism can lead to shifts in metabolic fluxes and alterations in the levels of specific metabolites.

Molecular Mechanism

At the molecular level, 2,6-Dichloro-4-fluoropyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, 2,6-Dichloro-4-fluoropyridine can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of certain substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-Dichloro-4-fluoropyridine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that 2,6-Dichloro-4-fluoropyridine can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological properties . Long-term exposure to the compound in cell culture systems has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-4-fluoropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2,6-Dichloro-4-fluoropyridine can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dose range is required to elicit a biological response. Toxicological studies have also highlighted the potential for adverse effects at high doses, necessitating careful consideration of dosage in experimental settings.

Metabolic Pathways

2,6-Dichloro-4-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dechlorinated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating excretion. The metabolic pathways of 2,6-Dichloro-4-fluoropyridine can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 2,6-Dichloro-4-fluoropyridine within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2,6-Dichloro-4-fluoropyridine can interact with specific transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its pharmacological and toxicological properties, with certain tissues exhibiting higher concentrations due to selective uptake or binding.

Subcellular Localization

The subcellular localization of 2,6-Dichloro-4-fluoropyridine can impact its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2,6-Dichloro-4-fluoropyridine within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus can facilitate interactions with transcription factors, while localization to the mitochondria can affect cellular energy metabolism.

Eigenschaften

IUPAC Name |

2,6-dichloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSPGXVZLJXXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)

![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)

![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)

![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)